molecular formula C20H18FN3OS B11241636 N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-2-methylbenzamide

N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-2-methylbenzamide

Cat. No.: B11241636
M. Wt: 367.4 g/mol
InChI Key: CRECBZWHMFRIIM-UHFFFAOYSA-N
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Description

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the imidazo[2,1-b][1,3]thiazole core, along with the fluorophenyl and methylbenzamide groups, contributes to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The specific synthetic route for this compound involves the following steps:

Chemical Reactions Analysis

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole core is known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide lies in its specific substitution pattern and the combination of the imidazo[2,1-b][1,3]thiazole core with the fluorophenyl and methylbenzamide groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2-methylbenzamide

InChI

InChI=1S/C20H18FN3OS/c1-13-4-2-3-5-16(13)19(25)22-12-17-18(14-6-8-15(21)9-7-14)23-20-24(17)10-11-26-20/h2-9H,10-12H2,1H3,(H,22,25)

InChI Key

CRECBZWHMFRIIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F

Origin of Product

United States

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